Tetraheptylammonium bromide

Description

Evolution of Quaternary Ammonium (B1175870) Salts as Research Reagents

Quaternary ammonium compounds (QACs), characterized by a central nitrogen atom bonded to four organic groups and a counter-ion, have a rich history in chemical research. Their development as significant research reagents began in the early 20th century. In 1916, Jacobs and Heidelberg first highlighted the biocidal properties of these compounds. proquimia.com This discovery paved the way for further investigations into their potential applications. A significant advancement came in 1935 when Domagk demonstrated that attaching a long-chain alkyl group to the quaternary nitrogen atom enhanced the compound's biocidal activity. environex.net.au This marked a pivotal moment in the evolution of QACs, leading to the development of different "generations" of these compounds with improved efficacy and a broader range of applications. proquimia.comresearchgate.net

The initial focus on their antimicrobial properties expanded over time to encompass a wide array of chemical applications. proquimia.comresearchgate.netnih.gov By the mid-20th century, the versatility of QACs as phase-transfer catalysts started to be recognized, a development that significantly impacted organic synthesis. theaic.org This application allows for the reaction between reactants in immiscible phases (e.g., aqueous and organic), greatly enhancing reaction rates and yields under milder conditions. theaic.org Today, the annual worldwide consumption of quaternary ammonium compounds is estimated to be over one million tonnes, a testament to their widespread use in various industrial and research settings. researchgate.net

Significance of Alkyl Chain Length in Quaternary Ammonium Bromides for Research Applications

The length of the alkyl chains attached to the quaternary nitrogen atom in ammonium bromide salts is a critical determinant of their physicochemical properties and, consequently, their research applications. The length of these hydrophobic chains directly influences the compound's surface activity, solubility, and its ability to interact with other molecules and phases. nih.gov

In the context of their surfactant properties, a longer alkyl chain generally leads to increased hydrophobicity. This enhanced hydrophobicity can improve the compound's ability to form micelles and act as a more effective phase-transfer catalyst by facilitating the transfer of reactants from an aqueous phase to an organic phase. nih.govnih.gov Research has shown that increasing the alkyl chain length can enhance the binding strength between the QAC and other molecules, a crucial factor in applications such as dye precipitation and the formation of mixed aggregates. nih.gov

Furthermore, the alkyl chain length plays a significant role in the antibacterial activity of QACs. Studies have demonstrated that increasing the chain length can lead to stronger antibacterial potency. nih.govrsc.org This is attributed to the increased hydrophobicity, which enhances the compound's ability to penetrate the hydrophobic bacterial membrane. nih.gov However, there appears to be an optimal chain length, as excessively long chains may bend and shield the positively charged nitrogen, thereby reducing the electrostatic interaction with bacteria and diminishing antibacterial efficacy. nih.gov

Overview of Tetraheptylammonium (B15475950) Bromide (THAB) in Contemporary Chemical Science

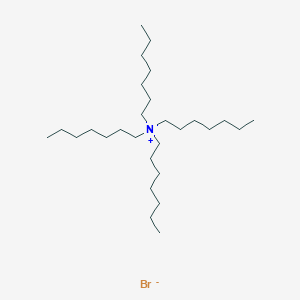

Tetraheptylammonium bromide (THAB), with the chemical formula C₂₈H₆₀BrN, is a quaternary ammonium salt consisting of a central nitrogen atom bonded to four heptyl groups and a bromide counter-ion. ontosight.ai It typically appears as a white or off-white crystalline powder or flakes. ontosight.ainih.govchemicalbook.com THAB is recognized for its surfactant properties and is soluble in polar solvents like water and methanol. ontosight.aichemicalbook.com

In contemporary chemical science, THAB is utilized in a variety of research areas. It serves as a phase-transfer catalyst in organic synthesis, facilitating reactions between reactants in different phases. chemimpex.commedchemexpress.com Specific applications in this area include its use as a catalyst for the Suzuki-Miyaura coupling reactions and for the carboxylative cyclization of propargylic amines to produce oxazolidinones. sigmaaldrich.comsigmaaldrich.com It has also been employed as a solvent in palladium-catalyzed Suzuki and Stille coupling reactions of aryl halides and as an alkylation reagent for the synthesis of benzothiazoles. sigmaaldrich.comsigmaaldrich.com

Beyond catalysis, THAB is used in materials science, particularly in the synthesis of nanoparticles and nanomaterials where it acts as a surfactant. ontosight.ai Its ability to form stable ion pairs and complexes has also led to investigations into its potential for removing heavy metal ions from wastewater. medchemexpress.com

Scope and Objectives of Research on THAB

The primary objective of this article is to provide a comprehensive overview of the chemical compound this compound (THAB) based on existing scientific literature. The scope is strictly focused on the chemical and physical properties of THAB, its synthesis, and its applications in various fields of chemical research.

This article will delve into:

The fundamental physicochemical properties of THAB, including its molecular structure and solubility.

Common methods for the synthesis of THAB.

The role and applications of THAB in phase-transfer catalysis, ion-selective electrodes, and materials science.

This article will present detailed research findings and data in a structured format, including interactive tables, to provide a thorough and scientifically accurate resource on this compound for the scientific community.

Structure

2D Structure

Properties

IUPAC Name |

tetraheptylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H60N.BrH/c1-5-9-13-17-21-25-29(26-22-18-14-10-6-2,27-23-19-15-11-7-3)28-24-20-16-12-8-4;/h5-28H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQIVQBMEBZGFBY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC[N+](CCCCCCC)(CCCCCCC)CCCCCCC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H60BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20884066 | |

| Record name | Tetraheptylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White flakes or powder; [Alfa Aesar MSDS] | |

| Record name | Tetraheptylammonium bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19848 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4368-51-8 | |

| Record name | Tetraheptylammonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4368-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Heptanaminium, N,N,N-triheptyl-, bromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004368518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Heptanaminium, N,N,N-triheptyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraheptylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraheptylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.237 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of Tetraheptylammonium Bromide

Synthesis of THAB and Related Quaternary Ammonium (B1175870) Salts

The primary route for the synthesis of tetraheptylammonium (B15475950) bromide and other symmetrical tetraalkylammonium salts is the Menschutkin reaction. This reaction involves the alkylation of a tertiary amine with an alkyl halide. google.comwikipedia.org In the case of THAB, the precursors are triheptylamine (B1581549) and 1-bromoheptane (B155011).

Nucleophilic Substitution Reactions in THAB Synthesis

The synthesis of THAB is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. google.com The nitrogen atom of triheptylamine, possessing a lone pair of electrons, acts as a nucleophile, attacking the electrophilic carbon atom of 1-bromoheptane. This concerted reaction results in the formation of a new carbon-nitrogen bond and the simultaneous cleavage of the carbon-bromine bond, yielding the tetraheptylammonium cation and a bromide anion. google.comnih.gov

(CH₃(CH₂)₆)₃N + CH₃(CH₂)₆Br → [CH₃(CH₂)₆]₄N⁺Br⁻

The precursor, triheptylamine, can be synthesized through the alkylation of heptylamine (B89852) with a heptyl halide, such as heptyl bromide or chloride, in the presence of a base. Another general method for preparing long-chain trialkylamines involves the reaction of a long-chain alkyl chloride or bromide with ammonia, catalyzed by a soluble iodide. google.com

Optimization of Reaction Conditions for High-Purity THAB

The efficiency and yield of the THAB synthesis are highly dependent on several reaction parameters. While specific optimized conditions for THAB are not extensively documented in publicly available literature, conditions can be inferred from the synthesis of analogous long-chain quaternary ammonium salts like tetrabutylammonium (B224687) bromide (TBAB) and tetrahexylammonium (B1222370) bromide. google.com Key factors for optimization include the choice of solvent, reaction temperature, and reaction time.

Polar aprotic solvents are generally effective for SN2 reactions like the Menschutkin reaction. oszk.hu For the synthesis of long-chain tetraalkylammonium bromides, solvents such as acetonitrile, N,N-dimethylformamide (DMF), or chlorobenzene (B131634) are often employed. oszk.hu The reaction temperature is typically elevated to increase the reaction rate, often in the range of 90-100°C for longer alkyl chains. Due to the steric hindrance of the long heptyl chains, the reaction time required to achieve a high yield of THAB is expected to be longer than that for smaller analogues like TBAB, potentially ranging from 48 to 72 hours.

Purification of the final product is crucial to achieve high-purity THAB. A common method involves precipitation of the quaternary ammonium salt from the reaction mixture by the addition of a less polar solvent, such as diethyl ether or hexane. nih.gov The solid product can then be collected by filtration and washed to remove any unreacted starting materials or byproducts. nih.gov

The following table provides a comparison of typical reaction conditions for the synthesis of TBAB, which can serve as a basis for optimizing THAB synthesis.

Interactive Data Table: Comparison of Synthetic Conditions for Tetraalkylammonium Bromides

| Parameter | Tetrabutylammonium Bromide (TBAB) | Tetraheptylammonium Bromide (THAB) (Inferred) |

| Precursors | Tributylamine (B1682462), 1-Bromobutane | Triheptylamine, 1-Bromoheptane |

| Solvent | Acetonitrile, Ethanol, Isopropanol | N,N-Dimethylformamide, Chlorobenzene |

| Temperature | 60-90°C | 90-110°C |

| Reaction Time | 2-24 hours | 48-72 hours |

| Yield | 85-95% | 70-85% (estimated) |

| Purification | Recrystallization, Precipitation | Precipitation |

Exploration of Sustainable Synthesis Routes for THAB

The development of environmentally benign synthetic methods is a growing area of focus in chemistry. For the synthesis of quaternary ammonium salts like THAB, several "green" approaches are being explored to minimize the use of hazardous solvents and reagents and to improve energy efficiency.

One sustainable strategy involves conducting the synthesis in aqueous media or under solvent-free conditions. nih.gov For some quaternary ammonium salt syntheses, the use of water as a solvent has been shown to be effective, particularly when combined with phase-transfer catalysis. nih.gov Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. google.com

The use of more sustainable alkylating agents is also an area of interest. For example, dialkyl carbonates can be used as an alternative to alkyl halides for the quaternization of tertiary amines. purdue.edu Furthermore, photocatalysis presents a novel and sustainable route for the synthesis of the precursor tributylamine, which could potentially be adapted for triheptylamine. One patented process describes the synthesis of tributylamine from dibutylamine (B89481) and n-butyraldehyde using a modified titanium dioxide photocatalyst, water as a hydrogen source, and butanol as a sacrificial reagent in a continuous microchannel reactor. rsc.org Such innovative methods could pave the way for a more sustainable production of THAB.

Comparison of THAB Synthetic Pathways with Other Tetraalkylammonium Bromides (e.g., Tetrabutylammonium Bromide (TBAB))

The synthetic pathway for THAB is fundamentally similar to that of other symmetrical tetraalkylammonium bromides, most notably tetrabutylammonium bromide (TBAB). The core of the synthesis for both is the Menschutkin reaction. However, the difference in the length of the alkyl chains (heptyl vs. butyl) leads to variations in reaction kinetics and optimal conditions.

Reactivity: The reactivity in the SN2 reaction is influenced by steric hindrance. The longer and bulkier heptyl groups in the triheptylamine and 1-bromoheptane precursors for THAB synthesis result in greater steric hindrance compared to the butyl groups in the TBAB synthesis. This increased steric hindrance generally leads to a slower reaction rate for THAB formation.

Reaction Conditions: To compensate for the lower reactivity, the synthesis of THAB typically requires more forcing conditions than that of TBAB. This includes higher reaction temperatures and longer reaction times to achieve comparable yields. The choice of solvent may also differ, with higher-boiling point solvents being more suitable for the higher temperatures required for THAB synthesis.

Solubility and Purification: The longer alkyl chains in THAB make it more lipophilic than TBAB. This difference in solubility can influence the choice of solvent for both the reaction and the purification process. While both can be purified by precipitation, the specific solvent systems may need to be adjusted to account for their differing solubilities.

The following table summarizes the key differences in the synthetic pathways of THAB and TBAB.

Interactive Data Table: Comparative Analysis of THAB and TBAB Synthesis

| Feature | This compound (THAB) | Tetrabutylammonium Bromide (TBAB) |

| Precursor Alkyl Chain Length | C7 (Heptyl) | C4 (Butyl) |

| Steric Hindrance | Higher | Lower |

| Relative Reaction Rate | Slower | Faster |

| Typical Reaction Temperature | Higher (e.g., 90-110°C) | Lower (e.g., 60-90°C) |

| Typical Reaction Time | Longer (e.g., 48-72 hours) | Shorter (e.g., 2-24 hours) |

| Lipophilicity | Higher | Lower |

Advanced Spectroscopic and Analytical Characterization of Tetraheptylammonium Bromide

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation of THAB

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic compounds, including THAB. Both proton (¹H) and carbon-13 (¹³C) NMR provide specific information about the chemical environment of the nuclei within the molecule.

¹H NMR Spectroscopic Analysis of THAB

Proton NMR (¹H NMR) spectroscopy of tetraheptylammonium (B15475950) bromide provides characteristic signals corresponding to the different protons in its structure. The spectrum is dominated by signals from the heptyl chains. The protons on the carbon atom adjacent to the positively charged nitrogen atom (α-protons) are the most deshielded and therefore appear at the highest chemical shift. The signals for the other methylene (B1212753) groups along the alkyl chains appear at progressively lower chemical shifts, often overlapping to form complex multiplets. The terminal methyl protons are the most shielded and appear at the lowest chemical shift.

A representative ¹H NMR spectrum of THAB in deuterated chloroform (B151607) (CDCl₃) would exhibit the following approximate chemical shifts: chemicalbook.com

| Proton Assignment | Approximate Chemical Shift (ppm) |

| -N⁺-CH₂ - (α-protons) | 3.2 - 3.4 |

| -CH₂- (internal methylene groups) | 1.2 - 1.7 |

| -CH₃ (terminal methyl group) | 0.8 - 1.0 |

¹³C NMR Spectroscopic Analysis of THAB

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom in THAB gives a distinct signal in the ¹³C NMR spectrum. Similar to the proton spectrum, the carbon atom directly bonded to the nitrogen (Cα) is the most deshielded. The chemical shifts of the other carbon atoms in the heptyl chains generally decrease as their distance from the nitrogen atom increases.

The expected chemical shifts for the carbon atoms in THAB are as follows: chemicalbook.com

| Carbon Assignment | Approximate Chemical Shift (ppm) |

| -N⁺-C H₂- (Cα) | 58 - 60 |

| Internal Methylene Carbons | 22 - 32 |

| Terminal Methyl Carbon | ~14 |

Fourier Transform Infrared (FTIR) Spectroscopy in Probing THAB Molecular Interactions

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups and studying molecular interactions. The FTIR spectrum of THAB reveals characteristic absorption bands corresponding to the vibrations of its constituent chemical bonds. chemicalbook.com The most prominent features in the spectrum are the C-H stretching and bending vibrations of the heptyl chains.

Studies on similar tetra-alkylammonium salts have shown that the position and shape of certain vibrational bands can be sensitive to the surrounding environment and intermolecular interactions, such as those with solvent molecules. researchgate.net For instance, research on tetraalkylammonium bromides in various solvents has demonstrated that ion-dipole interactions can be evidenced by shifts in the vibrational frequencies. researchgate.netresearchgate.net

Key vibrational modes observed in the FTIR spectrum of THAB include:

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| C-H stretching (asymmetric and symmetric) | 2850 - 3000 |

| C-H bending (scissoring, wagging, twisting) | 1300 - 1500 |

| C-N stretching | ~900 - 1200 |

The spectrum serves as a fingerprint for the compound and can be used to confirm its identity and purity. thermofisher.com

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment of THAB

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. infinitiaresearch.com This provides crucial information about the thermal stability and decomposition profile of a substance. etamu.edu For THAB, TGA can determine the temperature at which it begins to decompose.

Differential Scanning Calorimetry (DSC) in Phase Behavior Studies of THAB Systems

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is widely used to study the thermal properties of a material, such as its melting point and other phase transitions. mdpi.com

For THAB, DSC analysis would reveal its melting point, which is reported to be in the range of 87-91 °C. thermofisher.combiosynth.comsigmaaldrich.com Beyond the melting point, DSC can also be used to investigate more complex phase behaviors, such as the formation of hydrates or liquid crystals, which is a known phenomenon for other tetra-alkylammonium salts like tetrabutylammonium (B224687) bromide (TBAB). acs.orgosaka-u.ac.jpacs.org Studies on TBAB have shown that its phase behavior is significantly influenced by the presence of water, leading to the formation of clathrate hydrates with distinct thermal properties. acs.orgaip.orgresearchgate.net

Chromatographic Techniques in THAB Analysis and Purification

Chromatographic techniques are essential for the separation, identification, and purification of chemical compounds. For a quaternary ammonium (B1175870) salt like THAB, which lacks a strong UV chromophore, detection can be challenging with conventional HPLC-UV methods. google.com

Ion-pair chromatography is a suitable technique for the analysis of such compounds. In this method, an ion-pairing agent is added to the mobile phase to form a neutral complex with the ionic analyte, allowing for its retention on a reversed-phase column. sigmaaldrich.com

For more sensitive and specific detection, liquid chromatography coupled with mass spectrometry (LC-MS) is often employed. This technique can provide both retention time data and mass-to-charge ratio information, confirming the identity and quantity of the analyte. Methods have been developed for the analysis of similar compounds, such as tetrabutylammonium bromide, in various matrices using LC-MS/MS. researchgate.netjgpt.co.in

Purification of THAB can be achieved using column chromatography, typically with a silica (B1680970) gel stationary phase and an appropriate solvent system to elute the compound. scispace.com

Application of THAB in Ion-Pair Chromatography as a Mobile Phase

Tetraheptylammonium bromide is utilized as an ion-pair reagent in ion-pair chromatography (IPC). welch-us.comsigmaaldrich.commyskinrecipes.com In this technique, THAB is added to the mobile phase to facilitate the separation of ionic and highly polar analytes on a reversed-phase column. welch-us.comresearchgate.netsigmaaldrich.com The tetraheptylammonium cation forms a neutral ion pair with an anionic analyte. This process increases the hydrophobicity of the analyte, leading to greater retention on the nonpolar stationary phase and enabling effective separation. researchgate.net

THAB has been specifically used as a mobile phase component for the reversed-phase ion-pair liquid chromatographic separation of glucosinolates. thermofisher.comottokemi.comottokemi.com It also functions as an ion pair reagent in the extraction of molybdenum complexes into a toluene (B28343) film. thermofisher.comottokemi.comottokemi.com The effectiveness of quaternary ammonium compounds as ion-pair reagents in normal-phase chromatography has been shown to be dependent on the size of the alkyl groups, with smaller tetra-alkylammonium bromides like tetramethylammonium (B1211777) bromide demonstrating better performance in reducing retention time and peak tailing for certain analytes compared to those with larger alkyl chains like tetrabutylammonium bromide. oup.com

Table 1: Applications of this compound in Chromatography

| Application | Chromatographic Technique | Role of THAB |

| Separation of glucosinolates | Reversed-Phase Ion-Pair Liquid Chromatography | Mobile Phase Reagent |

| Extraction of molybdenum complexes | Extraction into toluene film | Ion Pair Reagent |

| Analysis of ionic and polar compounds | Ion-Pair Chromatography | Mobile Phase Additive |

High-Performance Liquid Chromatography (HPLC) Methodologies for THAB Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a crucial tool for assessing the purity of this compound. Given that impurities in ion-pair reagents can lead to issues such as the appearance of extraneous peaks and retention time instability, ensuring the high purity of THAB is essential for reliable and reproducible chromatographic results. welch-us.com

Purity assessment of THAB for HPLC applications typically involves specifications for its appearance, assay, melting range, and UV absorbance at specific wavelengths. sigmaaldrich.comsrlchem.comactylislab.com For instance, a high-purity grade of THAB for HPLC might have a minimum assay of 99.0% or 99.5% and show minimal UV absorbance in the low wavelength region. sigmaaldrich.comsrlchem.com The absence of significant UV absorption is a critical characteristic for ion-pair reagents to allow for sensitive detection of the analytes of interest. researchgate.net

Table 2: Typical Purity Specifications for HPLC-Grade this compound

| Parameter | Specification |

| Appearance | White crystalline powder/flakes |

| Assay | ≥99.0% |

| Melting Range | 89-91°C or 87-89°C |

| UV Absorbance (10% in Methanol, 1 cm cell) vs. H₂O | Amax ≤ 0.04 at 240 nmAmax ≤ 0.03 at 250 nmAmax ≤ 0.02 at 260 nmAmax ≤ 0.02 at 500 nm |

Thin-Layer Chromatography (TLC) in THAB-Containing Systems

While specific studies focusing solely on the use of Thin-Layer Chromatography (TLC) for the analysis of this compound are not prevalent in the provided search results, TLC is a viable technique for the separation and identification of quaternary ammonium compounds. In the broader context of analyzing brominated compounds, TLC has been successfully employed as a sample pre-treatment method coupled with HPLC for the determination of tetrabromobisphenol A (TBBPA) and its derivatives in soil samples. nih.gov This combined approach demonstrates the utility of TLC in separating target analytes from complex matrices before more sensitive quantitative analysis. nih.gov

Neutron Scattering Techniques in Probing THAB Solution Behavior

Neutron scattering techniques are powerful for investigating the structure and dynamics of materials at the molecular level. While the provided search results primarily focus on tetrabutylammonium bromide (TBAB), the findings offer significant insights that can be extrapolated to understand the behavior of this compound in solution, given their structural similarities as tetra-alkylammonium halides. ornl.govresearchgate.netepj.org These techniques allow for the study of structure and dynamics over various time and length scales. ornl.govresearchgate.netepj.org

Small Angle Neutron Scattering (SANS) in THAB Solution Structure Analysis

Small Angle Neutron Scattering (SANS) is instrumental in analyzing the structure of molecular aggregates and solutions on a nanometer scale. researchgate.net In studies of aqueous solutions of tetrabutylammonium bromide (TBAB), SANS has been used to investigate the interactions and aggregation behavior of the cations. researchgate.netarxiv.org Research on similar systems, like sodium dodecyl sulphate (SDS) with TBAB, has shown that SANS can reveal how factors like temperature and salt concentration influence micellar interactions and lead to phenomena such as clouding. nih.gov This is attributed to the increased attractive potential between micelles, mediated by dehydrated tetrabutylammonium cations. nih.gov Such studies provide a framework for understanding how the longer heptyl chains of THAB might influence its aggregation and solution structure.

Neutron Diffraction Studies of THAB Aqueous Solutions

Neutron diffraction provides detailed information about the atomic-level structure of liquids and disordered systems. researchgate.net Studies on aqueous solutions of tetrabutylammonium bromide (TBAB) using neutron diffraction have focused on the conformation of the hydrophobic cations and their hydration shells. ornl.govresearchgate.netepj.org For instance, investigations into tetramethylammonium (TMA+) and tetrapropylammonium (B79313) (TPA+) bromides have revealed that water arranges tetrahedrally around the smaller TMA+ ion, while the hydration shell around the larger TPA+ is less defined. researchgate.net These studies also indicate a tendency for the larger TPA+ ions to form small clusters. researchgate.net These findings suggest that the even larger tetraheptylammonium cation in THAB would exhibit significant hydrophobic effects, likely leading to distinct hydration structures and a strong propensity for aggregation in aqueous environments.

Time-of-Flight and Neutron Spin Echo (NSE) in THAB Dynamics Investigations

Time-of-Flight (ToF) and Neutron Spin Echo (NSE) are quasi-elastic neutron scattering techniques used to probe the dynamics of molecules over different time scales. arxiv.orgarxiv.org By combining ToF and NSE, researchers can decouple the coherent and incoherent scattering signals from a sample, providing detailed information about both collective and individual molecular motions. arxiv.org

In studies of aqueous tetrabutylammonium bromide (TBAB) solutions, ToF measurements have been used to determine the translational diffusion coefficient of the cation. arxiv.org NSE, on the other hand, has been employed to investigate the slower, collective diffusive modes of the cations. epj.orgarxiv.org These studies have revealed that the center-of-mass motion of the cation can be significantly slower than predicted by simple hydrodynamic models, possibly due to a "caging" effect where cations are transiently trapped by surrounding molecules. ornl.govepj.org The temperature dependence of the intermediate scattering function measured by NSE can also provide information about the activation energy of the cation's motion. researchgate.net These methodologies are directly applicable to investigating the dynamics of the larger and more hydrophobic Tetraheptylammonium cation in solution.

X-ray Diffraction (XRD) for Crystallinity and Film Structure of THAB

X-ray Diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. By measuring the angles and intensities of X-ray beams diffracted by the crystalline structure of a material, XRD can provide detailed information about its crystallinity, crystal lattice, and the arrangement of atoms.

Crystallinity of this compound

This compound (THAB) is a white, crystalline solid at room temperature. glentham.comtcichemicals.com Its inherent crystallinity has been precisely characterized through single-crystal X-ray diffraction analysis. The crystallographic data reveals that THAB crystallizes in the orthorhombic system, which is defined by three unequal axes that are all perpendicular to each other. nih.gov

Detailed research findings from crystallographic studies have provided the specific unit cell parameters and space group information for THAB. nih.gov The space group designation, A e a 2, according to the Hermann-Mauguin notation, describes the symmetry elements present within the crystal lattice. nih.gov This comprehensive structural information is foundational for understanding the solid-state properties of the compound.

The key crystallographic data for this compound are summarized in the table below.

| Crystallographic Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group (Hermann-Mauguin) | A e a 2 |

| Space Group Number | 41 |

| Lattice Parameter (a) | 9.7870 Å |

| Lattice Parameter (b) | 9.7825 Å |

| Lattice Parameter (c) | 31.3951 Å |

| Unit Cell Angle (α) | 90° |

| Unit Cell Angle (β) | 90° |

| Unit Cell Angle (γ) | 90° |

| Data sourced from single-crystal X-ray diffraction analysis. nih.gov |

Role in Film Structure Characterization

Beyond the analysis of its pure crystalline form, XRD is also instrumental in characterizing thin films where THAB is a key component. In materials science, THAB has been used as an electrolyte and capping agent in the liquid-metal-assisted electrochemical intercalation and exfoliation of materials like Molybdenum disulfide (MoS₂) to produce monolayer nanosheets. nih.gov

In such applications, the resulting thin film is a hybrid structure composed of the inorganic monolayer and organic molecules derived from the electrolyte, such as THAB. XRD analysis of these composite films is crucial for confirming the structure. For instance, studies have shown that the XRD pattern of MoS₂ nanosheets exfoliated with a THAB-containing electrolyte exhibits diffraction peaks corresponding to an organic/inorganic superlattice with a d-spacing of approximately 2.8 nm. nih.gov This spacing accounts for the combined thickness of the inorganic monolayer (~0.6 nm) and the capping layer of organic ammonium molecules and other surfactants (~2.2 nm). nih.gov The absence of the intrinsic MoS₂ crystal peak in the XRD pattern further confirms the successful formation of the exfoliated monolayer structure. nih.gov This demonstrates the utility of XRD in verifying the successful integration of THAB-derived components into the final film structure and determining the resultant interlayer spacing.

Mechanistic Investigations of Tetraheptylammonium Bromide in Catalysis

Phase Transfer Catalysis (PTC) by THAB in Organic Transformations

Phase transfer catalysis is a powerful technique used to facilitate reactions between reactants located in separate, immiscible phases, typically an aqueous and an organic phase. fzgxjckxxb.com THAB excels in this role due to its amphiphilic nature.

The fundamental principle of phase transfer catalysis involves a catalyst that can transport a reactant from one phase to another where the reaction occurs. fzgxjckxxb.comijstr.org In a typical liquid-liquid PTC system, an anionic nucleophile resides in the aqueous phase, while an organic substrate is dissolved in the organic phase. The reaction is hindered by the inability of the reactants to meet.

Tetraheptylammonium (B15475950) bromide facilitates this interaction through the "extraction mechanism". fzgxjckxxb.com The process begins at the interface of the two liquid phases. The tetraheptylammonium cation ([(C₇H₁₅)₄N]⁺) exchanges its bromide anion for the anionic reactant (Y⁻) from the aqueous phase. This forms a new ion pair, [(C₇H₁₅)₄N]⁺Y⁻.

The key to THAB's effectiveness is the lipophilicity conferred by its four long heptyl chains. acs.org This "organophilic" nature allows the newly formed ion pair to overcome the phase barrier and move from the aqueous or interfacial region into the bulk of the organic phase. acs.org Once in the organic phase, the anion (Y⁻) is weakly solvated and its association with the bulky tetraheptylammonium cation is loose, rendering it a highly reactive "naked" nucleophile. This activated nucleophile then readily reacts with the organic substrate (RX) to form the product (RY). The catalyst, now in the form [(C₇H₁₅)₄N]⁺X⁻, migrates back to the aqueous phase or interface to begin the cycle anew. This catalytic cycle allows a small amount of THAB to facilitate a large number of reaction turnovers.

Alkylation reactions are a cornerstone of organic synthesis where PTC is frequently employed. THAB has been identified as an effective catalyst and alkylation reagent in specific synthetic applications. For instance, it is utilized in the synthesis of benzothiazoles through the reaction of iodoanilines and sulfur. sigmaaldrich.comsigmaaldrich.com In this type of reaction, THAB would function by transferring a nucleophilic species, generated from the reactants in the aqueous or solid phase, into the organic phase to react with the electrophilic substrate. While many studies focus on the more common tetrabutylammonium (B224687) bromide (TBAB) for general alkylations, the principles remain the same. nih.govresearchgate.net The enhanced lipophilicity of THAB can be advantageous, particularly with highly organic substrates or solvent systems.

In the realm of palladium-catalyzed cross-coupling reactions, THAB has demonstrated significant utility, often serving as both a solvent and a catalyst. sigmaaldrich.comsigmaaldrich.com In Suzuki and Stille coupling reactions, which unite organic halides with organoboron or organotin compounds, respectively, THAB can enhance reaction rates and yields. Research has shown that in certain Pd-catalyzed Suzuki and Stille reactions of aryl halides, THAB can lead to better performance compared to its shorter-chain analogue, tetrabutylammonium bromide (TBAB). Its role is multifaceted; as a phase transfer catalyst, it can facilitate the transfer of the anionic base (e.g., hydroxide (B78521) or carbonate) or the organometallic nucleophile between phases. Furthermore, when used in its molten state as an ionic liquid, it provides a polar, non-volatile medium that can stabilize the palladium catalyst and the reactive intermediates involved in the catalytic cycle.

THAB has emerged as a crucial catalyst in carboxylative cyclization reactions, where carbon dioxide (CO₂) is incorporated into a molecule to form a cyclic structure. It has been specifically applied as a catalyst for the carboxylative cyclization of propargylic amines to produce oxazolidinones. sigmaaldrich.comsigmaaldrich.com

A notable application is in the synthesis of α-methylene cyclic carbonates from propargylic alcohols and CO₂. nankai.edu.cn In this process, a dual-component catalytic system comprising silver acetate (B1210297) and THAB was developed. This system operates under ambient conditions without the need for an additional organic base. The high efficiency of this system, achieving a turnover number up to 6024, is attributed to a synergistic effect. The silver (I) species acts as a Lewis acid, activating the propargylic alcohol, while THAB facilitates the formation of a bulky alkyl carbonate intermediate. This cooperative action of the Lewis acidic metal and the Lewis basic halide from THAB effectively activates both the alcohol and the carbon dioxide, leading to a highly efficient cyclization. nankai.edu.cn This catalyst system also proved effective for the carboxylative cyclization of propargylic amines. nankai.edu.cn

The catalytic performance of a quaternary ammonium (B1175870) salt in PTC is heavily influenced by its structure, particularly the length of the alkyl chains attached to the nitrogen atom. The general trend is that increasing the lipophilicity (or organophilicity) of the cation enhances its catalytic activity. ajgreenchem.com

THAB, with its 28 carbon atoms (four C₇ chains), is significantly more lipophilic than shorter-chain symmetric catalysts like tetrabutylammonium bromide (TBAB, 16 carbons) or tetraethylammonium (B1195904) bromide (TEAB, 8 carbons). This increased lipophilicity allows the THAB cation to form ion pairs that are more soluble in the organic phase, thereby accelerating the rate of transfer of the nucleophile from the aqueous phase. theaic.org This often translates to higher reaction rates and yields, as observed in certain Suzuki and Stille coupling reactions where THAB outperformed TBAB.

However, the choice of catalyst is reaction-dependent. For reactions involving small, "hard" anions, a smaller, "harder" cation like tetrabutylammonium may be sufficient or even optimal. In contrast, for transferring larger, "softer" anions, a larger, more lipophilic cation like tetraheptylammonium is generally more effective.

Table 1: Comparison of Catalytic Activity for Selected Quaternary Ammonium Bromides

| Catalyst | Total Carbon Atoms | Key Structural Feature | Relative Lipophilicity | General Catalytic Performance Note |

|---|---|---|---|---|

| Tetraethylammonium bromide (TEAB) | 8 | Short alkyl chains | Low | Generally lower activity in PTC compared to larger catalysts. ajgreenchem.com |

| Tetrabutylammonium bromide (TBAB) | 16 | Medium-length alkyl chains | Moderate | Widely used, effective for many PTC reactions. nih.govresearchgate.net |

| Tetraheptylammonium bromide (THAB) | 28 | Long alkyl chains | High | Often shows enhanced activity, especially in coupling reactions, due to high organophilicity. sigmaaldrich.comsigmaaldrich.com |

| Aliquat 336 (Trioctylmethylammonium chloride) | 25 | Asymmetric, long chains | High | A common and effective industrial PTC, comparable in lipophilicity to THAB. ajgreenchem.com |

This table provides a generalized comparison. Optimal catalyst performance is specific to each reaction system.

Role of THAB as a Surfactant in Catalytic Systems

Beyond its function as a phase transfer agent, this compound's molecular structure makes it an effective cationic surfactant. chemimpex.comgoogle.com A surfactant is a compound that lowers the surface tension between two liquids or between a liquid and a solid. In a biphasic catalytic system, this property is highly advantageous.

In some cases, at sufficient concentrations, surfactant molecules like THAB can aggregate to form micelles in the aqueous phase. jsynthchem.com These micelles can encapsulate organic reactants, bringing them into close proximity with the aqueous phase where the inorganic reagents reside. This "micellar catalysis" can provide a unique reaction environment that enhances reaction rates by concentrating reactants and stabilizing transition states. The dual functionality of THAB as both a phase transfer catalyst and a surfactant makes it a particularly potent additive for optimizing reactions in heterogeneous systems.

Electrochemical Applications and Behavior of Tetraheptylammonium Bromide

THAB as a Supporting Electrolyte in Electrochemical Systems

In electrochemistry, a supporting electrolyte is a crucial component added to the solution to increase its conductivity and minimize the ohmic drop (iR drop), ensuring that the measured potential accurately reflects the potential at the electrode-solution interface. alfa-chemistry.com These electrolytes are composed of ions that are electrochemically inert within the potential window of interest. alfa-chemistry.com

Tetraalkylammonium salts, including tetraheptylammonium (B15475950) bromide, are frequently used as supporting electrolytes, particularly in non-aqueous electrochemistry. tsijournals.com The large size of the tetraheptylammonium (THA⁺) cation and its non-coordinating nature prevent it from interfering with the electrochemical reactions of the analyte. Its role is primarily to conduct current through the solution without participating in the electron transfer processes at the electrodes. alfa-chemistry.com The use of such salts is essential in techniques like polarography and voltammetry for the analysis of organic compounds and trace metals. alfa-chemistry.com

Electrochemical Sensing Applications Utilizing THAB

The unique properties of tetraalkylammonium salts have been leveraged in the development of electrochemical sensors. While specific research on THAB is emerging, studies on analogous compounds like tetrabutylammonium (B224687) bromide (TBAB) highlight the potential mechanisms. In some sensor designs, the in-situ addition of TBAB has been shown to enhance detection sensitivity. nih.gov This enhancement can be attributed to electrostatic interactions between the quaternary ammonium (B1175870) cations and the target analyte, which can enrich the analyte's concentration at the electrode surface. nih.govacs.org

For example, in the detection of tebuconazole, TBABr was found to enrich the analyte via these electrostatic forces. nih.gov Similarly, in the detection of L-tryptophan, the presence of TBABr at a modified electrode led to a higher oxidation current and a lower oxidation potential for the analyte. researchgate.net These findings suggest that THAB, with its even longer alkyl chains, could offer similar or enhanced capabilities in creating a favorable microenvironment at the electrode for sensitive and selective detection of various analytes.

THAB in Electrochemical Exfoliation of 2D Materials (e.g., MoS₂)

A significant application of THAB is in the electrochemical exfoliation of two-dimensional (2D) materials, such as molybdenum disulfide (MoS₂). nus.edu.sgbohrium.com This method provides a scalable and efficient route to produce high-quality, phase-pure semiconducting 2H-MoS₂ nanosheets. nus.edu.sg

The process involves using a bulk MoS₂ crystal as the cathode in an electrochemical cell with a THAB-containing electrolyte. nus.edu.sg Driven by the negative potential, the bulky tetraheptylammonium (THA⁺) cations intercalate between the layers of the MoS₂ crystal. nus.edu.sg This intercalation significantly increases the interlayer spacing, weakening the van der Waals forces that hold the layers together and facilitating exfoliation into thin nanosheets, often with the aid of mild sonication. mit.eduacs.org

A key advantage of using THAB over other intercalants like lithium is its ability to produce pure 2H-phase MoS₂, which is semiconducting, whereas lithium intercalation often leads to a phase transition to the metallic 1T phase. nus.edu.sg The resulting THAB-exfoliated nanosheets exhibit high uniformity and crystallinity. nus.edu.sgmdpi.com

Table 1: Properties of MoS₂ Nanosheets Exfoliated Using THAB

| Property | Finding | Source |

| Phase | Pure 2H (semiconducting) | nus.edu.sg |

| Thickness Distribution | 3.8 ± 0.9 nm | nus.edu.sg |

| Lateral Dimension | 0.5–2 µm | nus.edu.sgmdpi.com |

| Room-Temperature Mobility | ~10 cm² V⁻¹ s⁻¹ | nus.edu.sgacs.org |

| On/Off Ratio | 10⁶ | nus.edu.sgacs.org |

This method is not limited to MoS₂ and has been successfully applied to other layered materials like WSe₂, Bi₂Se₃, and NbSe₂, demonstrating its versatility. nus.edu.sg

Studies on the Electrochemical Synthesis and Film Formation of THAB

The electrochemical synthesis of crystalline films of tetraalkylammonium salts has been demonstrated, providing a novel method for creating ordered thin films directly on an electrode surface. While specific studies on THAB are limited, research on the closely related tetrabutylammonium bromide (Bu₄NBr) provides a clear model for this process. researchgate.netacs.org

The method involves the anodic oxidation of aqueous bromide ions on a platinum substrate in the presence of tetraalkylammonium cations. researchgate.net This oxidation generates a high concentration of anions near the electrode surface, which then self-assemble with the cations present in the electrolyte. researchgate.net This self-assembly leads to the deposition of a crystalline thin film of the tetraalkylammonium bromide salt. The resulting film is characterized by high crystallinity and low electrical conductivity. researchgate.net This electrochemical deposition technique offers a simple, one-step procedure for creating structured organic films on conductive substrates. researchgate.net

Advanced Electrochemical Characterization Techniques Applied to THAB-Containing Systems

Cyclic voltammetry (CV) is a powerful electroanalytical technique used to investigate the redox behavior of chemical species. acs.orgscience.gov In systems containing THAB, CV can be employed to study the electrochemical reactions of the bromide anion and any other electroactive species in the solution.

Studies on the electrochemical oxidation of iodide and bromide in the presence of tetrabutylammonium cations have shown that the oxidation proceeds through a radical intermediate (I• or Br•). scielo.org.mx A typical CV scan of a solution containing a tetraalkylammonium bromide would show an anodic peak corresponding to the oxidation of the bromide ion. psu.ac.th The potential at which this peak occurs and its shape provide information about the kinetics and thermodynamics of the electron transfer process. academicjournals.org By analyzing the CV data, researchers can understand the stability of the THA⁺ cation within the potential window and confirm that it acts as an inert supporting electrolyte, while also characterizing the redox processes of its counter-ion or other analytes. acs.org

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to probe the electrical properties of materials and their interfaces with electrodes. nih.goviupac.org It measures the impedance of a system over a range of frequencies, providing detailed information about resistance, capacitance, and diffusion processes. researchgate.netresearchgate.net

For a film of THAB electrochemically deposited on an electrode, as described in section 5.4, EIS would be an ideal tool for characterizing its conductivity. researchgate.net Research on analogous tetrabutylammonium bromide films has indicated they have low electrical conductivity. researchgate.net An EIS analysis would typically involve applying a small sinusoidal voltage and measuring the resulting current. The data, often presented as a Nyquist plot, can be fitted to an equivalent circuit model to extract quantitative values for the film's resistance and capacitance. nasa.gov This allows for a thorough understanding of the film's insulating properties and its behavior as a dielectric material. iupac.org

Tetraheptylammonium Bromide in Separation Science and Environmental Remediation

Extraction Processes Facilitated by THAB

THAB plays a crucial role as a phase-transfer catalyst and ion-pairing agent, enabling the transfer of ions and molecules between immiscible phases. This capability is harnessed in various extraction techniques to enhance separation efficiency and selectivity.

Metal Ion Extraction from Aqueous Solutions using THAB

THAB is effective in the liquid-liquid extraction of metal ions from aqueous solutions. Its mechanism often involves forming an ion-pair with a negatively charged metal complex. This neutralizes the charge of the metal complex, making it more soluble in an organic solvent and thus facilitating its transfer from the aqueous phase.

One notable application is the use of THAB in the extraction of molybdenum complexes into a toluene (B28343) film ottokemi.com. In this process, the large organic cation of THAB pairs with the molybdate (B1676688) anion, allowing the metal complex to be efficiently drawn into the organic phase.

While extensive research on THAB is ongoing, studies on analogous quaternary ammonium (B1175870) salts, such as Tetrabutylammonium (B224687) bromide (TBAB), provide further insight into the mechanism. TBAB has been used to selectively extract iron (III) from solutions containing other metals like nickel (II), cobalt (II), and lithium (I) preprints.orgmdpi.com. The process involves the formation of anionic metal chlorocomplexes in a high chloride concentration, which are then extracted into the organic phase via an anion-exchange mechanism with the quaternary ammonium cation preprints.orgmdpi.com.

Separation of Organic Compounds using THAB

In the realm of organic chemistry, THAB is widely employed as an ion-pairing reagent in reversed-phase high-performance liquid chromatography (HPLC) ottokemi.comscientificlabs.ie. This technique is used to separate ionic or highly polar organic molecules that would otherwise have poor retention on a nonpolar stationary phase.

The principle of ion-pair chromatography involves adding THAB to the mobile phase. The tetraheptylammonium (B15475950) cation, with its long hydrocarbon chains, adsorbs onto the nonpolar stationary phase (like C18), creating a dynamic ion-exchange surface. Anionic analytes in the sample can then form a neutral ion-pair with the adsorbed cations. This interaction increases the analyte's retention time on the column, allowing for its separation from other components in the mixture. This method has been successfully used for the separation of compounds like glucosinolates ottokemi.com.

Applications of THAB in Deep Eutectic Solvents (DESs) for Environmental Applications

Deep eutectic solvents (DESs) are a class of solvents that are often considered environmentally friendly alternatives to traditional volatile organic compounds. They are typically formed by mixing a quaternary ammonium salt (as a hydrogen bond acceptor) with a hydrogen bond donor. DESs based on quaternary ammonium salts like THAB can be designed to be hydrophobic, making them particularly useful for extracting pollutants from water rsc.org.

THAB-Based Hydrophobic Deep Eutectic Solvents in Pollutant Removal (e.g., Bisphenol A, Dyes, Pesticides)

Hydrophobic deep eutectic solvents (HDESs) formulated with quaternary ammonium salts have shown significant promise in environmental remediation researchgate.netulisboa.pt. By selecting appropriate hydrogen bond donors, such as long-chain fatty acids, HDESs can be created that are immiscible with water and have a strong affinity for nonpolar pollutants rsc.orgtue.nl.

Research on the closely related Tetrabutylammonium bromide (TBAB) demonstrates this potential. TBAB-based HDESs have been successfully used to extract various pollutants from aqueous environments:

Pesticides : HDESs have been developed for the removal of neonicotinoid pesticides from diluted aqueous solutions ulisboa.pt.

Dyes and Pharmaceuticals : These solvents have been used to remove dyes and pharmaceuticals like ciprofloxacin from water researchgate.net.

Organic Compounds : A DES composed of TBAB and pyruvic acid was effective in extracting dihydromyricetin from vine tea rsc.org.

The efficiency of these extractions can be optimized by adjusting parameters such as temperature, extraction time, and the water content of the DES, with reported extraction yields reaching as high as 40.1 mg/g for certain compounds under optimal conditions rsc.org.

| Pollutant Type | Quaternary Ammonium Salt | Hydrogen Bond Donor | Molar Ratio | Extraction Yield |

| Dihydromyricetin | Tetrabutylammonium bromide | Pyruvic Acid | 1:2 | 40.1 mg/g |

| Ciprofloxacin | Quaternary Ammonium Salts | Fatty Acids | N/A | High Efficiency |

| Neonicotinoids | Quaternary Ammonium Salts | Organic Acids | N/A | Effective |

Liquid-Liquid Equilibria in THAB-Containing DES Systems for Extraction

The design and optimization of liquid-liquid extraction processes rely on a thorough understanding of the liquid-liquid equilibrium (LLE) of the system. LLE data describes how solutes distribute themselves between two immiscible liquid phases at equilibrium. For environmental applications, this involves studying the distribution of a pollutant between the aqueous phase and the HDES phase.

Studies on tetraalkylammonium bromide-based DESs have been conducted to determine LLE data for separating aromatic and aliphatic hydrocarbons mdpi.com. For instance, the LLE for a ternary system of {DES + benzene + cyclohexane} was investigated to assess the DES's potential for extracting aromatic compounds. It was found that DESs composed of Tetrabutylammonium bromide (N4444Br) and ethylene glycol (EG) were accurately modeled, showing their predictable behavior in extraction processes mdpi.com. The distribution of the solute and the selectivity of the solvent are key parameters derived from LLE data that determine the feasibility of a separation process. This fundamental data is crucial for scaling up laboratory findings to industrial or large-scale environmental remediation applications.

THAB in Membrane Technology for Selective Separations

Membrane-based separation is an energy-efficient and highly selective technology. Polymer inclusion membranes (PIMs) are a type of liquid membrane that have gained attention for their stability and effectiveness in separating metal ions researchgate.net. These membranes consist of a polymer matrix (e.g., cellulose triacetate), a plasticizer, and an ion carrier, which is responsible for transporting the target species across the membrane.

Quaternary ammonium salts, including analogues of THAB, have proven to be excellent ion carriers in PIMs for the selective transport of metal ions preprints.orgmdpi.com. For example, a PIM containing Tetrabutylammonium bromide (TBAB) as the ion carrier was developed for the selective separation of iron(III) from aqueous solutions also containing nickel(II), cobalt(II), and lithium(I) preprints.orgmdpi.com.

The transport mechanism involves the TBAB carrier facilitating the movement of Fe(III) ions, which form anionic chlorocomplexes, from the source (feed) phase, through the membrane, and into the receiving phase preprints.org. The efficiency of this transport is influenced by factors such as the concentration of the carrier in the membrane and the composition of the aqueous phases. Research has shown that an optimal membrane composition can achieve highly selective and effective transport of the target metal ion preprints.orgmdpi.com. This technology holds potential for applications in hydrometallurgy and the treatment of industrial wastewater containing heavy metals.

Polymer Inclusion Membranes (PIMs) with THAB as an Ion Carrier

Polymer Inclusion Membranes (PIMs) are a type of liquid membrane used for the selective separation of ions. These membranes typically consist of a base polymer, a plasticizer, and an ion carrier, which is a compound that facilitates the transport of the target ion across the membrane.

Application in Hydrometallurgical Recovery of Metals

Hydrometallurgy involves the use of aqueous chemistry for the recovery of metals from ores, concentrates, and recycled or residual materials. Quaternary ammonium salts can be employed as extractants in solvent extraction processes within hydrometallurgical circuits.

While the potential use of Tetraheptylammonium bromide in the removal of heavy metal ions from wastewater has been noted due to its ability to form complexes with these ions, specific research dedicated to its application in hydrometallurgical processes for metal recovery is limited. medchemexpress.com Extensive searches for detailed research findings, including process efficiencies, selectivity for specific metals, and comparative data with other extractants, did not yield specific results for THAB in this context. The available literature tends to focus more on other quaternary ammonium compounds like Tetrabutylammonium bromide (TBAB) for such applications. mdpi.compreprints.orgpreprints.org

Research on THAB in Gas Hydrate Formation and Separation Technologies

Gas hydrates are crystalline solid structures in which gas molecules are trapped within a cage of water molecules. The formation and dissociation of gas hydrates are relevant to flow assurance in the oil and gas industry, as well as for gas separation and storage technologies. Certain chemical compounds, known as promoters or inhibitors, can influence the formation conditions of gas hydrates.

Quaternary ammonium salts, such as Tetrabutylammonium bromide (TBAB), have been widely studied as thermodynamic promoters for gas hydrate formation, allowing hydrates to form at milder temperature and pressure conditions. aip.orgacs.orgacs.org However, a thorough review of the scientific literature did not yield specific research studies or data on the role of this compound in either promoting or inhibiting gas hydrate formation for separation technologies. Consequently, no detailed research findings or data tables on this specific application of THAB can be presented.

Biological and Biomedical Research Applications of Tetraheptylammonium Bromide

THAB in Studies of Membrane Interactions and Cellular Processes

The amphiphilic nature of Tetraheptylammonium (B15475950) bromide, arising from its positively charged hydrophilic head and long, hydrophobic alkyl chains, makes it a subject of interest in the study of biological membranes. The interaction of long-chain QACs with lipid bilayers is a critical area of research for understanding cellular processes.

The primary mechanism of interaction between QACs and cell membranes begins with the electrostatic attraction between the cationic quaternary ammonium (B1175870) group and the negatively charged components of the microbial membrane. nih.gov Following this initial binding, the long, hydrophobic alkyl chains, such as the heptyl groups in THAB, penetrate the hydrophobic core of the lipid bilayer. nih.govamu.edu.pl This insertion disrupts the ordered structure of the membrane, leading to increased permeability, leakage of essential intracellular components like potassium ions, and eventual cell lysis. nih.govoup.com

The destructive effect of ammonium salts on membranes generally increases with the length of their alkyl chains. amu.edu.pl Studies on various QACs have shown that increasing the alkyl chain length enhances the compound's hydrophobicity, thereby increasing its propensity to penetrate the hydrophobic bacterial membrane. nih.gov This disruption of the membrane's physical integrity is a key mechanism behind the biological activity of these compounds. nih.gov Research on tetrahexylammonium (B1222370) bromide, a close structural analog of THAB, has demonstrated its potential to interact with and affect cellular systems, suggesting similar activities for THAB. nih.gov

Research into Drug Delivery Systems Utilizing THAB

Quaternary ammonium compounds are explored in drug delivery for their ability to act as penetration enhancers, facilitating the transport of therapeutic agents across biological barriers like the skin. google.com The positively charged nature and lipophilic alkyl chains of compounds like THAB allow them to interact with and temporarily disrupt the stratum corneum, enhancing the permeation of co-administered drugs.

The development of drug delivery systems often involves modifying carriers with QACs to improve properties such as mucoadhesion and drug loading capacity. The permanent positive charge on these compounds can enhance interaction with negatively charged biological surfaces. researchgate.net While specific research on THAB in complex drug delivery systems is not extensively documented, the principles governing the use of other long-chain QACs are applicable. For instance, QACs have been incorporated into various formulations to improve the delivery of drugs by enhancing their solubility and ability to cross cell membranes. google.com The potential for THAB to be used in such systems is based on its fundamental physicochemical properties shared with other well-studied QACs. sacheminc.com

Applications in Understanding Biomolecule Behavior in Diverse Environments

The interaction of QACs with biomolecules such as DNA and proteins is a field of active research, providing insights into fundamental biological processes and aiding in the development of new therapeutic and diagnostic tools. The binding of these compounds to biomolecules is typically driven by a combination of electrostatic and hydrophobic interactions. aps.org

In the case of DNA, the positively charged head of a QAC can interact with the negatively charged phosphate backbone. nih.gov Subsequently, the long alkyl chains can engage in hydrophobic interactions, which can lead to conformational changes in the DNA molecule, including compaction. aps.orgnih.gov Studies on tetrabutylammonium (B224687) bromide (TBAB), a shorter-chain analog of THAB, have shown that it can interact with DNA through various binding modes, including electrostatic and groove binding, influencing its stability. nih.gov Given its longer alkyl chains, THAB is expected to exhibit even stronger hydrophobic interactions, potentially leading to more pronounced effects on the conformation and stability of DNA and other nucleic acids.

Similarly, QACs can interact with proteins, affecting their stability and aggregation. acs.orgnih.gov The hydrophobic chains can interact with nonpolar regions of proteins, while the charged head group can interact with charged amino acid residues on the protein surface. These interactions can alter the protein's native conformation, leading to changes in its biological activity. nih.gov The use of THAB in such studies can help elucidate the complex interplay of forces that govern biomolecular structure and function in different chemical environments. nbinno.com

Antimicrobial Properties and Research on THAB-Based Disinfectants

Quaternary ammonium compounds are widely recognized for their broad-spectrum antimicrobial activity against bacteria, fungi, and certain viruses. tandfonline.com The effectiveness of QACs as antimicrobial agents is strongly correlated with the length of their alkyl chains. nih.gov

The mechanism of antimicrobial action is primarily attributed to the disruption of the cell membrane. nih.gov The long alkyl chains of the QAC molecule insert into the lipid bilayer, causing disorganization and loss of membrane integrity, which leads to the leakage of cytoplasmic contents and cell death. researchgate.net Research has consistently shown that antimicrobial activity increases as the alkyl chain length grows, up to an optimal length, after which the activity may decrease. nih.govnih.gov For many bacteria, the optimal chain length for antimicrobial efficacy is between 10 and 14 carbon atoms. mdpi.com

While specific data for Tetraheptylammonium bromide is limited, studies on analogous compounds like tetrahexylammonium bromide provide valuable insights. Research on tetrahexylammonium bromide has demonstrated its antibacterial potential against both Gram-positive and Gram-negative bacteria. nih.gov This suggests that THAB, with its seven-carbon chains, would also possess significant antimicrobial properties. These compounds are being investigated for their potential use in disinfectants and antiseptics. mdpi.com

The following table presents research findings on the antimicrobial activity of Tetrahexylammonium bromide, a compound structurally similar to THAB, against various bacterial strains.

| Bacterial Strain | Gram Type | Measured Effect of Tetrahexylammonium Bromide |

|---|---|---|

| Staphylococcus aureus | Gram-positive | Moderate antibacterial effect with inhibition zones between 10 and 12.75 mm. nih.gov |

| Enterococcus faecalis | Gram-positive | Antibacterial effect observed only at the highest tested concentrations. nih.gov |

| Streptococcus pneumoniae | Gram-positive | Antibacterial effect observed at the highest four concentrations tested. nih.gov |

| Haemophilus influenzae | Gram-negative | Possesses antibacterial potential against this strain. nih.gov |

Future Research Directions and Emerging Applications of Tetraheptylammonium Bromide

Exploration of THAB in Novel Material Science Applications

The unique properties of THAB make it a compelling candidate for the development of new materials. ontosight.ai Its role as a surfactant and its ability to form stable ion pairs are being explored in the synthesis of nanoparticles and other nanomaterials. medchemexpress.comontosight.ai Future research is likely to focus on tailoring the properties of these materials for specific applications.

One area of interest is the use of THAB in the creation of advanced coatings. Its surfactant properties could be harnessed to improve the wetting and dispersion of materials in coatings, leading to enhanced performance and durability. chemimpex.com Additionally, its potential role in the synthesis of nanoparticles opens up possibilities for developing coatings with novel functionalities, such as antireflective properties. chemimpex.commdpi.com

Another promising avenue is the development of polymer composites incorporating THAB. As a phase-transfer catalyst, THAB can facilitate reactions within polymer matrices, potentially leading to materials with improved mechanical, thermal, or conductive properties. chemicalbook.com Research in this area could lead to the creation of advanced materials for electronics, aerospace, and other high-performance applications.

Integration of THAB in Green Chemistry Initiatives

The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use of hazardous substances, are becoming increasingly important. cuestionesdefisioterapia.com THAB has the potential to play a significant role in this transition. sustainable-bio.com

As a phase-transfer catalyst, THAB can enhance reaction efficiency and reduce the need for harsh solvents and high temperatures, aligning with the goals of green chemistry. chemimpex.comnih.gov Its ability to facilitate reactions between immiscible phases can lead to cleaner and more sustainable chemical processes. medchemexpress.com

A key area of future research will be the development of recyclable catalytic systems based on THAB. markwideresearch.com By immobilizing THAB on solid supports or using it in biphasic systems, it may be possible to easily separate the catalyst from the reaction mixture and reuse it multiple times, further reducing waste and improving the economic viability of green chemical processes. The use of related compounds like tetrabutylammonium (B224687) bromide (TBAB) in recyclable catalytic systems for synthesizing important organic compounds highlights a potential pathway for THAB. researchgate.net

The use of THAB in ionic liquids is another area with significant green chemistry potential. chemicalbook.commyskinrecipes.com Ionic liquids are salts that are liquid at low temperatures and are considered "green" solvents due to their low volatility and high thermal stability. encyclopedia.pub THAB can be used as a component in the preparation of ionic liquids, which can then be used as environmentally benign solvents in a variety of chemical reactions. chemicalbook.comsustainable-bio.commyskinrecipes.com

Advanced Computational Modeling for Predicting THAB Behavior

Computational modeling is a powerful tool for understanding and predicting the behavior of chemical compounds at the molecular level. nih.gov Advanced computational techniques, such as molecular dynamics (MD) simulations and the Conductor-like Screening Model for Real Solvents (COSMO-RS), are being used to study the interactions and properties of related quaternary ammonium (B1175870) salts like tetrabutylammonium bromide (TBAB). nih.govrsc.org These same techniques can be applied to THAB to accelerate the discovery and design of new applications.

By simulating the interactions of THAB with other molecules, researchers can predict its effectiveness as a phase-transfer catalyst in different reaction systems. nih.gov This can help to optimize reaction conditions and identify new catalytic applications for THAB. Furthermore, computational models can be used to design novel deep eutectic solvents (DESs) based on THAB. rsc.orgnih.gov These models can predict the physical and chemical properties of different THAB-based DESs, allowing for the rational design of solvents with specific properties for applications in areas like biomass processing and extraction. rsc.orgnih.gov

| Computational Technique | Application for THAB Research | Potential Outcome |

| Molecular Dynamics (MD) Simulations | Simulating the interaction of THAB with reactants and solvents in a phase-transfer catalysis system. | Optimization of reaction conditions and prediction of catalytic efficiency. |

| COSMO-RS | Screening potential deep eutectic solvents (DESs) formed with THAB and various hydrogen bond donors. | Design of novel green solvents with tailored properties for specific applications. |

| Quantum Mechanics (QM) | Calculating the electronic structure and reactivity of THAB. | Understanding the fundamental mechanisms of THAB's catalytic activity. |

Development of THAB-Based Systems for Energy Storage and Conversion

The demand for efficient and sustainable energy storage and conversion technologies is a major global challenge. Quaternary ammonium salts, including the related compound tetrabutylammonium bromide (TBAB), are showing promise in this field. bohrium.com Future research into THAB could lead to breakthroughs in energy applications.

One emerging area is the use of quaternary ammonium salts in redox flow batteries. researchgate.net These batteries store energy in liquid electrolytes, and the properties of the electrolyte are crucial to the battery's performance. The bromide ion in THAB could potentially be utilized in the bromine-based redox chemistry of these batteries. researchgate.net Furthermore, the tetraheptylammonium (B15475950) cation could play a role in stabilizing the reactive species and preventing their crossover between the two halves of the battery, a key challenge in redox flow battery design. acs.org

Another potential application is in the formation of semi-clathrate hydrates for gas capture and energy storage. wikipedia.org TBAB has been extensively studied for its ability to promote the formation of these hydrates, which can store large amounts of gas at relatively low pressures. bohrium.comwikipedia.org Given the structural similarities, THAB could also be investigated as a thermodynamic promoter for forming gas hydrates, potentially offering advantages in terms of formation conditions or storage capacity.

Interdisciplinary Research Combining THAB with Nanotechnology and Biotechnology

The intersection of chemistry, nanotechnology, and biotechnology offers exciting opportunities for innovation. THAB's properties make it a candidate for a range of interdisciplinary applications. ontosight.ai

In nanotechnology, THAB can be used as a surfactant in the synthesis of nanoparticles with controlled size and shape. ontosight.aichemimpex.com This is crucial for applications in fields like electronics and medicine. chemimpex.com For instance, research on the use of tetrabutylammonium bromide (TBAB) in the preparation of monodispersed silica (B1680970) particles demonstrates a pathway for using quaternary ammonium salts to control nanoparticle synthesis. bohrium.com

In biotechnology, quaternary ammonium salts can be used in various biochemical assays and processes. ontosight.ai THAB could potentially be used as a component in buffers or reagents for protein purification or in the study of membrane interactions. ontosight.aichemimpex.com The interaction of related compounds with DNA is also an area of active research, suggesting potential applications for THAB in gene delivery or as a component of DNA-based nanomaterials. acs.org The use of tetrabutylphosphonium (B1682233) bromide, a related salt, to form stable nano-complexes with siRNA for RNA interference in plants highlights the potential for these types of compounds in agricultural biotechnology. nih.gov

| Interdisciplinary Field | Potential Application of THAB | Research Focus |

| Nanotechnology | Surfactant for nanoparticle synthesis | Controlling the size, shape, and surface properties of nanoparticles for targeted applications. |

| Biotechnology | Component of biochemical reagents | Use in protein purification, enzyme assays, and studying biomolecular interactions. |